molecular formula C8H17ClN2O3S B1520456 2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride CAS No. 1251923-71-3

2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride

Cat. No. B1520456
M. Wt: 256.75 g/mol
InChI Key: IZCDYLOUNSYSMT-UHFFFAOYSA-N
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Description

“2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride” is a chemical compound with the CAS Number: 1251923-71-3 . It has a molecular weight of 256.75 . The compound is also known as WR-1065.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O3S.ClH/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.75 . It is stored at room temperature . The physical form of the compound is oil .

Scientific Research Applications

Mass Spectrometry and Analytical Chemistry

  • The mass spectral behavior of similar compounds, such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide, is characterized by cleavage of acylamino substituents and hydroxyl radical elimination. This understanding aids in the analysis of 2-[acyl(alkyl)amino]oxazoles using deuterium-labeled compounds (Mallen, Cort, & Cockerill, 1979).

Biochemistry and Protein Research

  • N-succinimidyl 3-(2-pyridyldithio)propionate, a heterobifunctional reagent, has been synthesized for protein thiolation and reversible protein-protein conjugation. This technique aids in the introduction of thiol groups into proteins like ribonuclease and gamma-globulin (Carlsson, Drevin, & Axén, 1978).

DNA Methylation and Cellular Research

  • Studies on the methylation of DNA in mammalian cells by certain compounds have shown the influence of cellular thiol concentrations on methylation extent and identified guanine as a site of methylation (Lawley & Thatcher, 1970).

Antimicrobial Research

  • Synthesized compounds like 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides have been tested for their antibacterial and antifungal activities. This research contributes to the development of new antimicrobial agents (Baranovskyi et al., 2018).

Enzyme Inhibition Studies

  • Novel bi-heterocyclic propanamides have been synthesized and tested for their urease inhibitory potential, showing promising activity against this enzyme. Their cytotoxic behavior has also been assessed, indicating that they are less cytotoxic agents (Abbasi et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-N-[(1,1-dioxothiolan-3-yl)methyl]propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S.ClH/c1-6(9)8(11)10-4-7-2-3-14(12,13)5-7;/h6-7H,2-5,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCDYLOUNSYSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCS(=O)(=O)C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
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2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
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2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
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2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
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2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride
Reactant of Route 6
2-amino-N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]propanamide hydrochloride

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